molecular formula C15H24N2O B5794367 N,N-diisobutyl-N'-phenylurea CAS No. 75670-24-5

N,N-diisobutyl-N'-phenylurea

Cat. No.: B5794367
CAS No.: 75670-24-5
M. Wt: 248.36 g/mol
InChI Key: WFEWIENMTHORKY-UHFFFAOYSA-N
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Description

N,N-diisobutyl-N'-phenylurea (DIBPU) is an organic compound that belongs to the class of urea derivatives. It is a white crystalline solid with a molecular weight of 276.4 g/mol. DIBPU has been used in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of N,N-diisobutyl-N'-phenylurea is not well understood. However, it is believed that this compound acts as a Lewis base and forms a complex with metal ions. The formation of the complex facilitates the reaction between the metal ion and the organic substrate.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of this compound. However, it is important to handle this compound with care as it is toxic and can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-diisobutyl-N'-phenylurea in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful in various organic reactions. However, this compound is toxic and must be handled with care. Additionally, this compound is relatively expensive compared to other reagents.

Future Directions

There are several future directions for the use of N,N-diisobutyl-N'-phenylurea in scientific research. One possible direction is the synthesis of new metal complexes using this compound as a ligand. Another possible direction is the use of this compound as a catalyst in new organic reactions. Additionally, the toxicity of this compound can be further studied to better understand its potential hazards and how to handle it safely.
Conclusion:
In conclusion, this compound (this compound) is an important compound in the field of organic chemistry. Its ability to form stable complexes with metal ions makes it useful in various organic reactions. However, this compound is toxic and must be handled with care. There are several future directions for the use of this compound in scientific research, including the synthesis of new metal complexes and the use of this compound as a catalyst in new organic reactions.

Synthesis Methods

The synthesis of N,N-diisobutyl-N'-phenylurea involves the reaction of phenyl isocyanate with diisobutylamine in the presence of a catalyst. The reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

N,N-diisobutyl-N'-phenylurea has been extensively used in scientific research applications, particularly in the field of organic chemistry. It has been used as a ligand in the synthesis of various metal complexes. This compound has also been used as a reagent in the synthesis of various organic compounds such as urea derivatives, isocyanates, and carbamates. Additionally, this compound has been used as a catalyst in various organic reactions.

Properties

IUPAC Name

1,1-bis(2-methylpropyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12(2)10-17(11-13(3)4)15(18)16-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEWIENMTHORKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354970
Record name Urea, N,N-bis(2-methylpropyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75670-24-5
Record name Urea, N,N-bis(2-methylpropyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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